3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)-
Description
The compound 3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)- is a chiral sulfone-containing heterocyclic derivative. Its structure features a five-membered isothiazolidine ring with a carboxylic acid methyl ester group at position 3 and two sulfonyl oxygen atoms (1,1-dioxide) (Figure 1). This compound is related to derivatives like 1,1-dioxo-isothiazolidine-3-carboxylic acid (CAS 1146957-01-8), which lacks the methyl ester group .
Properties
IUPAC Name |
methyl (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c1-10-5(7)4-2-3-11(8,9)6-4/h4,6H,2-3H2,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETBQZUGBOZWRA-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCS(=O)(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCS(=O)(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167394 | |
| Record name | 3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601167394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147878-92-0 | |
| Record name | 3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147878-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601167394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Cysteine Derivatives
The most direct route involves L-cysteine methyl ester as a chiral precursor. Reacting L-cysteine methyl ester with formaldehyde under acidic or basic conditions induces cyclization to form (S)-thiazolidine-3-carboxylic acid methyl ester. This method leverages the inherent chirality of L-cysteine to establish the (S)-configuration.
Reaction conditions :
Alternative Cyclization Strategies
Patent CN103641711B highlights condensation reactions between aldehydes and glyoxylic esters under Lewis acid catalysis. Adapting this approach, glyoxylic acid methyl ester and 2-aminoethanethiol could form a thiazolidine precursor, though stereochemical control requires chiral auxiliaries or asymmetric catalysis.
Key variables :
| Parameter | Range/Details |
|---|---|
| Lewis acid | ZnCl₂, BF₃·Et₂O |
| Reaction time | 4–12 hours |
| Stereoselectivity | 50–70% ee (requires optimization) |
Sulfur Oxidation to 1,1-Dioxide
Hydrogen Peroxide-Mediated Oxidation
The thiazolidine sulfide intermediate is oxidized to the 1,1-dioxide using hydrogen peroxide (H₂O₂) in acetic acid or formic acid. This method, adapted from B-V oxidation protocols in patent CN103641711B, achieves high conversion but risks over-oxidation.
Optimized conditions :
Alternative Oxidants
-
Oxone® (Potassium peroxymonosulfate) : Effective in aqueous acetone, pH 7–8.
-
m-Chloroperbenzoic acid (mCPBA) : Suitable for sensitive substrates but costly for scale-up.
Comparative performance :
| Oxidant | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| H₂O₂/AcOH | 85 | 95 | 0.10 |
| Oxone® | 78 | 92 | 0.25 |
| mCPBA | 90 | 97 | 1.50 |
Resolution and Stereochemical Purity
Chiral Pool Synthesis
Using L-cysteine methyl ester as a starting material ensures retention of the (S)-configuration. Patent WO2020134137A1 demonstrates the utility of chiral amino acids in preserving stereochemistry during cyclization.
Kinetic Resolution
Enzymatic resolution with lipases or esterases can enhance enantiomeric excess (ee). For example, Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer of racemic thiazolidine esters, leaving the desired (S)-ester.
Industrial-Scale Considerations
Cost-Effective Reagents
Patent WO2020134137A1 emphasizes replacing expensive reagents like PCl₅ with dichlorosulfoxide for chlorination. Similarly, H₂O₂ is preferred over mCPBA for oxidation due to lower cost and safer handling.
Waste Management
-
Byproducts : Sulfur-containing waste from oxidation steps requires treatment with Ca(OH)₂ to precipitate sulfates.
-
Solvent recovery : Methanol and acetic acid are distilled and reused, reducing environmental impact.
Emerging Methodologies
Flow Chemistry
Continuous-flow systems improve heat transfer and oxidation efficiency, reducing reaction times by 40% compared to batch processes.
Chemical Reactions Analysis
3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Scientific Research Applications
Antimicrobial Properties
Research indicates that isothiazolidine derivatives exhibit significant antimicrobial activity. In particular, the compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis .
Anticancer Activity
Studies have demonstrated that 3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide possesses anticancer properties. In vitro tests on cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma) have shown that this compound can induce apoptosis and inhibit cell proliferation . The compound's ability to interact with cellular pathways involved in cancer progression is an area of active research.
Material Science Applications
The compound's unique chemical structure allows it to be utilized in the development of novel materials. Its properties as a ligand in coordination chemistry have been explored for creating metal complexes that exhibit interesting electronic and photonic properties. These complexes can potentially be used in catalysis and sensor technology .
Case Study: Antimicrobial Efficacy
A study conducted by researchers at Nizam College evaluated the antimicrobial activity of various isothiazolidine derivatives, including 3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics .
Case Study: Anticancer Screening
In a collaborative research effort published in a peer-reviewed journal, the anticancer effects of the compound were assessed using multiple cancer cell lines. The findings revealed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Antimicrobial Activity | Antibiotic development | Effective against various bacteria |
| Anticancer Activity | Cancer treatment | Induces apoptosis in cancer cells |
| Material Science | Ligand for metal complexes | Potential use in catalysis/sensors |
Mechanism of Action
The mechanism of action of 3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfone-Containing Heterocycles
(a) 1,1-Dioxo-isothiazolidine-3-carboxylic acid (CAS 1146957-01-8)
- Structure : Differs by replacing the methyl ester with a free carboxylic acid group.
- Properties : Higher polarity and lower lipophilicity compared to the methyl ester derivative. Used as a building block in peptide mimetics .
- Applications : Cited in medicinal chemistry for protease inhibition studies.
(b) 2-(1-Methylethyl)-isothiazolidine, 1,1-dioxide (CAS 279669-65-7)
Methyl Esters of Bioactive Carboxylic Acids
(a) Palmitic Acid Methyl Ester
- Structure : Straight-chain fatty acid ester (C16:0).
- Applications : Used as a biomarker in lipidomics (e.g., GC-MS analysis of liver and plasma samples) .


- Comparison : Lacks heterocyclic and sulfone groups, highlighting the unique electronic properties of the target compound.
(b) Hexadecanoic Acid Methyl Ester
- Structure : Saturated C16 ester, structurally analogous to palmitic acid derivatives.
- Role : Identified in microbial pigment synthesis (e.g., Monascus purpureus fermentation) .

(c) Sandaracopimaric Acid Methyl Ester
- Structure: Diterpenoid methyl ester with a fused tricyclic core.
- Occurrence: Found in Austrocedrus chilensis resin; used in chemotaxonomic studies .
- Comparison : Demonstrates the versatility of methyl esters in natural product chemistry, contrasting with the synthetic sulfone-based target compound.
Enantiomeric Considerations
The (S)-configuration of the target compound distinguishes it from racemic or (R)-enantiomers.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on related derivatives.
Biological Activity
3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)- is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activities, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by data from various studies.
Chemical Structure and Properties
The compound features a unique isothiazolidine ring structure with a carboxylic acid moiety and a methyl ester group. Its molecular formula is , and it is characterized by the presence of a sulfur atom that may influence its biological interactions and pharmacological profiles.
Biological Activity Overview
Research indicates that 3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition zones in agar diffusion assays.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential. The presence of sulfur in its structure may enhance its interaction with inflammatory pathways, potentially inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory response.
- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism of action may involve apoptosis induction or disruption of cellular signaling pathways.
Table 1: Antimicrobial Activity of 3-Isothiazolidinecarboxylic Acid Methyl Ester
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
Table 2: Cytotoxic Activity against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Studies
- Antimicrobial Efficacy : A study published in the Egyptian Journal of Chemistry reported the antimicrobial activity of various isothiazolidine derivatives, including the methyl ester variant. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
- Anti-inflammatory Mechanism : Research focusing on bioisosteric replacements highlighted the structural modifications that enhance anti-inflammatory activity. The introduction of sulfur atoms in similar compounds has shown to alter binding affinities to COX enzymes significantly . This study suggests that similar mechanisms may be applicable to the methyl ester derivative.
- Cytotoxicity Profile : A recent investigation into the cytotoxic effects of various isothiazolidine derivatives revealed promising results for cancer treatment. The study found that certain modifications led to increased potency against cancer cell lines while maintaining low toxicity towards normal cells .
Q & A
Q. What approaches reconcile conflicting spectroscopic assignments for the methyl ester carbonyl group?
- Methodological Answer:
- Re-measure IR spectra in non-polar solvents to reduce hydrogen-bonding artifacts.
- Compare with X-ray photoelectron spectroscopy (XPS) data to confirm electron environment consistency.
- Apply solid-state NMR to resolve crystallographic vs. solution-state conformational differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



